6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]
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Overview
Description
6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] is a complex organic compound with the molecular formula C15H18FN3 and a molecular weight of 259.33 g/mol . This compound is characterized by its unique spiro structure, which includes a piperidine ring fused to a pyridoindole system, and a fluorine atom at the 6’ position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor molecule under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] include:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Known for its antiproliferative properties.
Other spiro compounds: Various spiro compounds with different substituents and ring systems.
Uniqueness
The uniqueness of 6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] lies in its specific spiro structure and the presence of a fluorine atom at the 6’ position. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H18FN3 |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
6-fluorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C15H18FN3/c16-10-1-2-13-12(9-10)11-3-6-18-15(14(11)19-13)4-7-17-8-5-15/h1-2,9,17-19H,3-8H2 |
InChI Key |
WIBNYZULPWWINI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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